molecular formula C13H10FNOS B14394731 7-Fluoro-2-methoxy-10H-phenothiazine CAS No. 89733-06-2

7-Fluoro-2-methoxy-10H-phenothiazine

Cat. No.: B14394731
CAS No.: 89733-06-2
M. Wt: 247.29 g/mol
InChI Key: BESPCDLYAANOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-methoxy-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methoxy-10H-phenothiazine typically involves the introduction of a fluorine atom and a methoxy group to the phenothiazine core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenothiazine ring. The methoxy group can be added through an etherification reaction using methanol and an appropriate catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methoxy-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methoxy-10H-phenothiazine involves its interaction with various molecular targets and pathways:

Properties

CAS No.

89733-06-2

Molecular Formula

C13H10FNOS

Molecular Weight

247.29 g/mol

IUPAC Name

7-fluoro-2-methoxy-10H-phenothiazine

InChI

InChI=1S/C13H10FNOS/c1-16-9-3-5-12-11(7-9)15-10-4-2-8(14)6-13(10)17-12/h2-7,15H,1H3

InChI Key

BESPCDLYAANOFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.